3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is an organic compound that features a brominated aromatic ring with three methyl groups and a sulfonamide group attached to a tetrahydrofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps:
Bromination: The starting material, 2,4,6-trimethylbenzenesulfonamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position of the aromatic ring.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide.
Scientific Research Applications
3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the aromatic ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2,4,6-trimethylbenzenesulfonamide: Lacks the tetrahydrofuranyl moiety, making it less versatile in certain applications.
2,4,6-trimethylbenzenesulfonamide:
3-bromo-2,4,6-trimethyl-N-methylbenzenesulfonamide: Contains a simpler alkyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of the tetrahydrofuranyl moiety in 3-bromo-2,4,6-trimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide enhances its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C14H20BrNO3S |
---|---|
Molecular Weight |
362.28 g/mol |
IUPAC Name |
3-bromo-2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-9-7-10(2)14(11(3)13(9)15)20(17,18)16-8-12-5-4-6-19-12/h7,12,16H,4-6,8H2,1-3H3 |
InChI Key |
PHNIWCFUZACFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NCC2CCCO2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.